(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Immunopharmacology Stereochemistry-Activity Relationship Drug Impurity Profiling

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid (CAS 162148-15-4), also designated as (4S,2'R)-Pidotimod or Pidotimod Impurity D, is a specific diastereomer of the synthetic dipeptide immunostimulant Pidotimod. Pidotimod possesses two chiral centers, giving rise to four stereoisomers.

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
CAS No. 162148-15-4
Cat. No. B1353392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid
CAS162148-15-4
Molecular FormulaC9H12N2O4S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)N2CSCC2C(=O)O
InChIInChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m1/s1
InChIKeyUUTKICFRNVKFRG-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid (CAS 162148-15-4): A Critical Pidotimod Diastereomer Reference Standard


(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid (CAS 162148-15-4), also designated as (4S,2'R)-Pidotimod or Pidotimod Impurity D, is a specific diastereomer of the synthetic dipeptide immunostimulant Pidotimod [1]. Pidotimod possesses two chiral centers, giving rise to four stereoisomers [2]. The target compound is the (4S,2'R) form, which is a known process-related impurity of the active pharmaceutical ingredient (API), Pidotimod (4R,2'S, CAS 121808-62-6) [3]. It is primarily utilized as a reference standard for analytical method development, quality control, and regulatory filing for Pidotimod drug substances and products [4].

Why Replacement with the Parent Drug or Another Pidotimod Isomer is Not an Option for (S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid


Substituting this compound with Pidotimod API or another diastereomer will compromise the integrity of analytical and quality control protocols because each of the four Pidotimod stereoisomers exhibits distinct pharmacological, physicochemical, and chromatographic behaviors [1]. The target (4S,2'R) isomer is not a pharmacologically active immunostimulant; its role is as a critical marker for chiral purity assessment . Its unique crystal structure, which crystallizes without the water molecule essential to the (4R,2'R) and (4S,2'S) forms, underpins specific stability and solubility profiles that differ from other isomers [2]. Furthermore, advanced mass spectrometry and chiral HPLC methods have demonstrated that the (4S,2'R) configuration cannot be differentiated from the active (4R,2'S) form under standard conditions, requiring specialized techniques with metallic complexes, which proves its distinct and challenging nature [3]. These fundamental differences necessitate the use of the exact impurity standard for accurate method validation and regulatory compliance.

Quantitative Differentiation Evidence for (S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid


Pharmacological Activity: The Target (4S,2'R) Isomer is an Inactive Impurity, Not an Immunostimulant

The original synthesis and pharmacological screening of all four Pidotimod stereoisomers demonstrated that the (4R,2'S) configuration (Pidotimod) possesses immunostimulant activity, leading to its selection for further development [1]. Conversely, the described (4S,2'R) diastereomer was not selected for further research, implying a lack of significant immunostimulant activity [2]. This is a fundamental functional difference that mandates its use as a negative control in bioassays and as an impurity standard, where the presence of any active (4R,2'S) form must be excluded.

Immunopharmacology Stereochemistry-Activity Relationship Drug Impurity Profiling

Solid-State Properties: The (4S,2'R) Isomer Crystallizes Without Water, Unlike Related Diastereomers

The crystal structure analysis of the four Pidotimod stereoisomers revealed a critical difference in hydration behavior [1]. The 4R,2'R and 4S,2'S diastereomers form crystals that incorporate a key water molecule into their lattice, creating an extended hydrogen-bond network [2]. The target (4S,2'R) isomer and its (4R,2'S) counterpart crystallize in the absence of water, a property that indicates marked differences in intermolecular interactions, stability, and solubility [3]. This anhydrous crystal habit provides a direct means of solid-state differentiation via X-ray diffraction.

Crystallography Solid-State Chemistry Polymorph Screening

Chiral Separation: Successful Baseline Resolution of the Target (S,R)-Isomer from Other Pidotimod Isomers by Chiral HPLC

A fully validated chiral RP-HPLC method was developed to separate all four Pidotimod isomers, demonstrating the distinct chromatographic behavior of the (S,R) isomer (which corresponds to the target compound) [1]. The method achieved successful separation with a resolution (Rs) greater than 1.5 for all isomers, including the separation of the (S,R) and (R,S) configurations, which are the most challenging pair to resolve . This validated method was sensitive enough to detect the (S,S)-isomer at a level of about 0.05% in commercial oral solutions, underscoring the capability to quantify trace levels of these critical impurities [2].

Chiral Chromatography HPLC Method Validation Enantiomeric Purity

Mass Spectrometry Differentiation: The (S,R) Configuration Requires Specialized Cu(II)/Ni(II) Complexes for Gas-Phase Recognition

A 2024 study using ESI-MS/MS demonstrated that protonated and alkali-adducted molecules could distinguish diastereomers but were incapable of differentiating the critical (R,S) and (S,R) configurations from each other [1]. The Rchiral value for protonated molecules was only ~1.8, signifying poor discrimination [2]. Complete gas-phase recognition of all four isomers, including the target (S,R) form, was only achieved by using transition metal-bound complexes [MII(A)(ref)-H]+ . CuII complexes exhibited significant chiral selectivity, enabling the simultaneous differentiation of the (R,S) and (S,R) isomers, a process that also showed a quantitative linear relationship between the logarithm of the fragment ion ratio and enantiomeric excess [3].

Tandem Mass Spectrometry Chiral Recognition Impurity Identification

Regulatory Standard: Pidotimod Impurity D is Supplied for ANDA and Pharmacopeial Compliance with Traceability to USP/EP

Reputable vendors supply this compound under the designation 'Pidotimod Impurity 5' or 'Impurity D' with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and commercial production of Pidotimod [1]. The product is intended for use as a reference standard, with vendors offering further traceability against pharmacopeial standards (USP or EP) based on feasibility [2]. This explicit alignment with regulatory frameworks, including its use for analytical method development and method validation (AMV), distinguishes this certified impurity standard from generic research-grade chemicals .

Regulatory Science Pharmacopeial Compliance Quality Control

Key Industrial and Research Application Scenarios for (S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid


System Suitability Standard for Chiral HPLC Purity Analysis of Pidotimod API and Formulations

This compound is the definitive reference standard for establishing system suitability in chiral HPLC methods designed to separate and quantify Pidotimod stereoisomers. As validated by Zhang et al. (2022), the method achieves a resolution (Rs) > 1.5 for the (S,R) isomer from the active (R,S) form, making this impurity essential for peak identification and method performance verification [1]. Its use is mandated in quality control laboratories to comply with ICH Q6A/B guidelines for chiral drug substances, where the presence of stereoisomeric impurities must be controlled [2].

Model Compound for Developing Novel Mass Spectrometry-Based Chiral Recognition Methods

The unique gas-phase behavior of this isomer, which cannot be distinguished from its active counterpart using standard protonated CID but is selectively recognized by CuII and NiII complexes, makes it a valuable model compound for research into novel MS-based chiral analysis [1]. Analytical R&D groups can procure this specific isomer to develop and validate high-throughput, chromatography-free methods for chiral purity assessment, leveraging the quantified linear relationship between fragment ion ratios and enantiomeric excess to create next-generation QC assays [2].

Reference Standard for Solid-State Characterization and Polymorph Screening of Pidotimod

The anhydrous crystal habit of the (4S,2'R) isomer, which differs fundamentally from the hydrated forms of the (4R,2'R) and (4S,2'S) diastereomers, provides a unique X-ray diffraction (XRPD) fingerprint for solid-state characterization [1]. This compound is therefore an indispensable reference material for identifying and quantifying polymorphic forms of Pidotimod during drug development, stability studies, and manufacturing process validation, where the presence of different crystal forms can impact solubility and bioavailability [2].

Certified Impurity Standard for ANDA Filings and Pharmacopeial Monograph Development

For generic drug manufacturers developing Pidotimod products, purchasing this compound as a fully characterized, potentially compendial-traceable impurity standard is a prerequisite for ANDA submissions [1]. It is used in the validation of analytical methods (AMV), establishment of impurity limits, and batch release testing, directly supporting the demonstration of pharmaceutical equivalence and bioequivalence required by regulatory agencies like the FDA or EMA [2].

Quote Request

Request a Quote for (S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.